Crystal‑Structure Planarity: 5.58° Dihedral Angle vs. Bis(acetophenone oxime) Ether (7.66° / 33.06°)
In the crystal of (E)-1-(4-aminophenyl)ethanone oxime, the oxime group is nearly coplanar with the benzene ring (dihedral angle = 5.58(3)°) [1]. In contrast, the two oxime units of bis(acetophenone oxime) O,O′-methylene ether exhibit dihedral angles of 7.66(3)° and 33.06(3)° relative to their adjacent rings [2]. The smaller dihedral angle in the target compound maximizes π‑conjugation between the oxime π‑system and the aromatic ring, a feature that can influence redox potential and UV‑Vis absorption profiles.
| Evidence Dimension | Oxime‑phenyl dihedral angle |
|---|---|
| Target Compound Data | 5.58(3)° (single oxime unit) |
| Comparator Or Baseline | Bis(acetophenone oxime) O,O′-methylene ether: 7.66(3)° and 33.06(3)° |
| Quantified Difference | Target is 2.08° flatter than the most planar comparator unit; 27.48° flatter than the more twisted unit. |
| Conditions | Single‑crystal X‑ray diffraction at 100 K; Mo Kα radiation |
Why This Matters
Enhanced conformational homogeneity simplifies prediction of spectroscopic and reactivity properties, reducing uncertainty in ligand‑design and QSAR studies.
- [1] Rafiq, M., Hanif, M., Qadeer, G., Vuoti, S. & Autio, J. (2008). Acta Cryst. E64, o2173. https://doi.org/10.1107/S1600536808034120 View Source
- [2] Ye, Q., et al. (2008). Acta Cryst. E64, o2246. https://doi.org/10.1107/S1600536808035174 View Source
